molecular formula C10H24N4 B14615182 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan CAS No. 59856-62-1

1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan

Cat. No.: B14615182
CAS No.: 59856-62-1
M. Wt: 200.32 g/mol
InChI Key: URZKYFUVOOYNIS-UHFFFAOYSA-N
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Description

1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan is an organic compound with the molecular formula C10H24N4. It belongs to the class of formazans, which are known for their vivid colors and are often used as dyes or indicators in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan typically involves the reaction of hydrazine derivatives with aldehydes or ketones. One common method is the condensation of 1,5,5-triethyl-3-isopropyl-2,4-dihydro-1H-pyrazole-3-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical and biological assays. The molecular targets and pathways involved include interactions with cellular enzymes and proteins that facilitate its redox activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its triethyl and isopropyl groups provide steric hindrance, affecting its reactivity and stability compared to other formazans .

Properties

CAS No.

59856-62-1

Molecular Formula

C10H24N4

Molecular Weight

200.32 g/mol

IUPAC Name

1,1-diethyl-2-[1-(ethyldiazenyl)-2-methylpropyl]hydrazine

InChI

InChI=1S/C10H24N4/c1-6-11-12-10(9(4)5)13-14(7-2)8-3/h9-10,13H,6-8H2,1-5H3

InChI Key

URZKYFUVOOYNIS-UHFFFAOYSA-N

Canonical SMILES

CCN=NC(C(C)C)NN(CC)CC

Origin of Product

United States

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